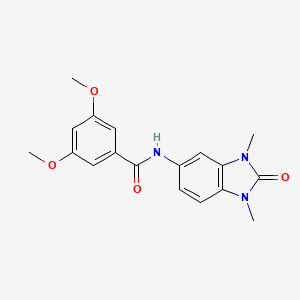

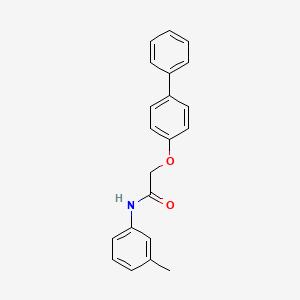

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound falls under the class of benzimidazole derivatives, known for their diverse pharmacological activities. It's important to note that while benzimidazole derivatives are commonly studied for their pharmaceutical properties, the focus here is solely on their chemical and physical aspects.

Synthesis Analysis

- The synthesis of related benzimidazole compounds involves reactions under specific conditions, often utilizing intermediates like dimethyl phthalate and various anilines in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at elevated temperatures (M. Satyanarayana et al., 2021) (Satyanarayana et al., 2021).

- The synthesis process may involve intermediate compounds, such as 3,5-dimethoxybenzoic acid, prepared from related acids and dimethyl sulfate, followed by a reaction with polyphosphoric and o-phenylenediamine to yield the final product (Y. Ping, 2012) (Ping, 2012).

Molecular Structure Analysis

- The molecular structure of benzimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. The dimethoxy groups and other substituents significantly influence the compound's properties (Gürbüz et al., 2016) (Gürbüz et al., 2016).

Chemical Reactions and Properties

- Benzimidazole derivatives undergo various chemical reactions, including thermolysis leading to the formation of different products like benzonitrile and benzoxazoles, depending on the substituents and reaction conditions (A. Gaber et al., 2011) (Gaber et al., 2011).

- These compounds can participate in condensation reactions to form more complex structures, as seen in the synthesis of related benzimidazoles (X. Bin, 2012) (Bin, 2012).

Physical Properties Analysis

- Benzimidazole derivatives' physical properties, such as solubility and melting points, vary depending on the nature and position of the substituents on the rings. The molecular structure, particularly the presence of methoxy groups, influences these properties (Demet Gürbüz et al., 2016) (Gürbüz et al., 2016).

Chemical Properties Analysis

- The chemical behavior of benzimidazole derivatives is affected by the electronic nature of the substituents. For instance, electron-donating groups like methoxy can influence the reactivity towards electrophilic or nucleophilic attack (A. Gaber et al., 2011) (Gaber et al., 2011).

Scientific Research Applications

Synthetic Pathways and Heterocyclic Compound Formation

- Research on reactions involving similar compounds has led to the synthesis of various heterocyclic compounds through complex reactions, indicating the potential use of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Mukaiyama & Yamaguchi, 1966).

Polyimides and Polymer Research

- The synthesis and characterization of new polyimides from related diamines suggest applications in creating materials with high thermal stability and specific physical properties, hinting at the utility of similar compounds in the development of advanced polymers and materials (Butt et al., 2005).

Metal-Organic Frameworks and Ligand Chemistry

- Coordination chemistry research involving benzimidazole derivatives has been focused on creating bidentate bis(NHC) ligands for metal-organic frameworks, demonstrating the potential for N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide in catalysis and material science applications (Schick et al., 2014).

Organic Synthesis and Chemical Reactions

- Investigations into the thermal fragmentation and rearrangement of N-phenylbenzamide derivatives reveal the potential for compounds like N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide in organic synthesis, particularly in the creation of benzimidazoles and related heterocycles, which are of interest in pharmaceutical research (Gaber et al., 2011).

Agricultural and Environmental Applications

- The design and study of solid lipid nanoparticles for the sustained release of agricultural chemicals suggest a potential application area for related compounds in developing delivery systems for agrochemicals, thereby reducing environmental impact and improving efficiency (Campos et al., 2015).

properties

IUPAC Name |

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-20-15-6-5-12(9-16(15)21(2)18(20)23)19-17(22)11-7-13(24-3)10-14(8-11)25-4/h5-10H,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXADECVTPSDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)